Racemic Methotrimeprazine-d6 Sulfoxide is a deuterated derivative of Methotrimeprazine, which is a phenothiazine antipsychotic agent. This compound is particularly notable for its use in pharmacological research and its potential applications in various therapeutic areas. Methotrimeprazine-d6 is distinguished by the incorporation of deuterium atoms, which can enhance the stability and metabolic profile of the compound in biological systems.
Racemic Methotrimeprazine-d6 is synthesized from its parent compound, Methotrimeprazine, through various chemical modifications. The deuterated form is often utilized in research settings to study drug metabolism and pharmacokinetics. Sources for obtaining this compound include specialized chemical suppliers like MedChemExpress and Sigma-Aldrich, which provide it for research purposes.
Racemic Methotrimeprazine-d6 Sulfoxide falls under the category of phenothiazines, which are primarily used as antipsychotic medications. Its classification as a sulfoxide indicates that it contains a sulfur atom bonded to an oxygen atom, contributing to its unique chemical properties and reactivity.
The synthesis of Racemic Methotrimeprazine-d6 Sulfoxide typically involves the following steps:
The synthesis may employ reagents such as dimethyl sulfoxide-d6, which serves as both a solvent and a reactant in the sulfoxidation process. The reaction conditions typically require controlled temperatures and specific catalysts to ensure high yields and purity of the final product.
Racemic Methotrimeprazine-d6 Sulfoxide has a complex molecular structure characterized by:
Racemic Methotrimeprazine-d6 Sulfoxide can participate in several chemical reactions due to its functional groups:
The reactivity of Racemic Methotrimeprazine-d6 Sulfoxide can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. Understanding these parameters is crucial for optimizing reaction conditions in synthetic applications.
The mechanism of action for Racemic Methotrimeprazine-d6 Sulfoxide primarily involves its interaction with neurotransmitter receptors in the central nervous system. It acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2 receptors, which are key pathways involved in mood regulation and psychotic disorders.
Research indicates that deuterated compounds may exhibit altered pharmacokinetics compared to their non-deuterated counterparts, potentially leading to improved therapeutic profiles and reduced side effects.
Relevant data regarding melting point, boiling point, and specific heat capacity would depend on empirical measurements during synthesis or characterization studies.
Racemic Methotrimeprazine-d6 Sulfoxide has several scientific uses:
rac Methotrimeprazine-d6 sulfoxide is a deuterium-labeled isotopologue of the phenothiazine derivative methotrimeprazine, specifically modified at the sulfoxide functional group. Its chemical designation is 2-Methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propanamine-d6 5-Oxide, reflecting the incorporation of six deuterium atoms (d6) and the sulfoxidation of the phenothiazine sulfur atom [1]. The compound bears the CAS registry number 7606-29-3 (unlabeled parent form) and possesses a molecular formula of C₁₉H₁₈D₆N₂O₂S, corresponding to a molecular weight of 350.51 g/mol [1]. Structurally, it features a tricyclic phenothiazine core with a propanamine side chain substituted with methoxy and dimethylamino groups. The sulfoxide moiety (–S=O) results from oxidative metabolism, while deuterium atoms replace hydrogen atoms at specific molecular positions, typically on methyl groups, to enhance metabolic stability during tracing studies.
Table 1: Key Chemical Identifiers of rac Methotrimeprazine-d6 Sulfoxide
Property | Value |
---|---|
CAS Number (Unlabeled) | 7606-29-3 |
Molecular Formula | C₁₉H₁₈D₆N₂O₂S |
Molecular Weight | 350.51 g/mol |
Alternate Name | 2-Methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propanamine-d6 5-Oxide |
Isotopic Substitution | Six deuterium atoms (d6) |
As a deuterated analog, rac Methotrimeprazine-d6 sulfoxide serves as an indispensable internal standard in mass spectrometry-based assays for quantifying methotrimeprazine and its metabolites in biological matrices. The deuterium labeling introduces a distinct mass shift without altering chemical behavior, enabling precise differentiation between endogenous and exogenous compounds during analysis [1] [3]. This compound specifically represents the sulfoxidated metabolic pathway of methotrimeprazine, a phenothiazine with analgesic and antipsychotic properties. Researchers leverage this isotopologue to:
Sulfoxidation constitutes a primary detoxification pathway for phenothiazine-based therapeutics like methotrimeprazine. This phase I metabolic reaction, mediated primarily by hepatic FMO enzymes and secondarily by CYP isoforms, converts the thioether (–S–) group into a polar sulfoxide (–S=O) [1]. The biochemical and pharmacological implications include:
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2